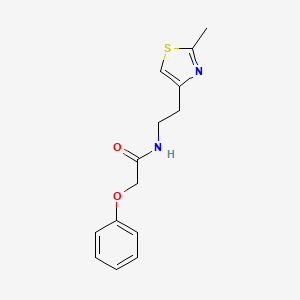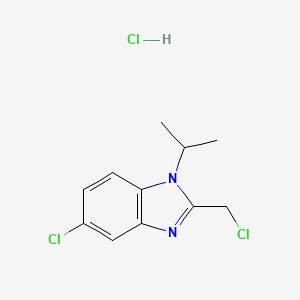
5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms and a propan-2-yl group attached to the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride typically involves the chlorination of a benzimidazole precursor. One common method is the reaction of 2-(chloromethyl)-1-propan-2-ylbenzimidazole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like toluene or dichloromethane at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve the efficiency and yield of the reaction. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms with varying properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride involves its interaction with specific molecular targets in biological systems. The chlorine atoms and the benzimidazole ring can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-propan-2-ylbenzimidazole: Lacks the additional chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1-propan-2-ylbenzimidazole: Lacks the chloromethyl group, which can influence its chemical properties and interactions.
2-(Methyl)-1-propan-2-ylbenzimidazole: Lacks both chlorine atoms, resulting in different chemical and biological properties.
Uniqueness
5-Chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride is unique due to the presence of both chlorine atoms and the propan-2-yl group, which can enhance its reactivity and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1-propan-2-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2.ClH/c1-7(2)15-10-4-3-8(13)5-9(10)14-11(15)6-12;/h3-5,7H,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKHHBSQQFYLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)
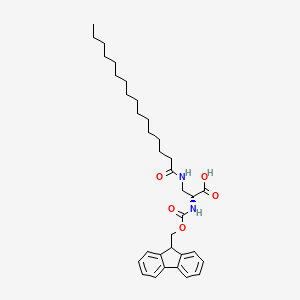
![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)
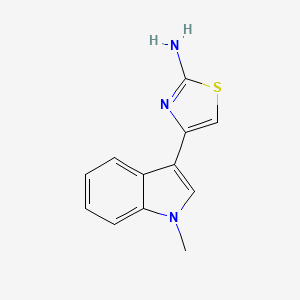
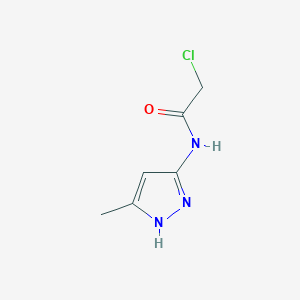

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2833838.png)
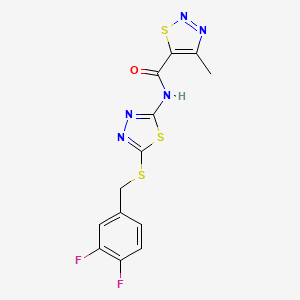
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2833840.png)

![5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2833844.png)
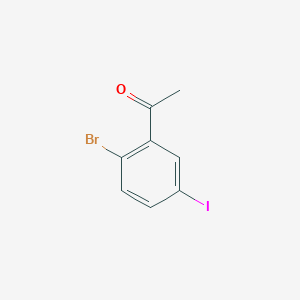
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2833846.png)
